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Abstract

This technical guide provides a comprehensive analysis of 5-bromo-4-methyl-3H-2-benzofuran-
1-one (also known as 5-bromo-4-methylphthalide), a halogenated derivative of the
benzofuranone scaffold. Benzofuranone derivatives are recognized as "privileged structures” in
medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This
document, intended for researchers, medicinal chemists, and drug development scientists,
consolidates the known physicochemical properties, proposes a detailed synthetic pathway
with mechanistic insights, and explores the potential therapeutic applications of this specific
molecule. By synthesizing existing data on related compounds and applying established
chemical principles, this guide aims to serve as a foundational resource for the investigation
and utilization of 5-bromo-4-methyl-3H-2-benzofuran-1-one in novel drug discovery programs.

Introduction: The Benzofuranone Core in Medicinal
Chemistry

The benzofuranone moiety, a heterocyclic system composed of fused benzene and furanone
rings, is a cornerstone in the development of therapeutic agents.[3] Naturally occurring and
synthetic derivatives have shown significant biological activities, including anticancer,
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antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5] The structural rigidity of
the bicyclic system, combined with its capacity for diverse substitutions, allows for fine-tuning of
its pharmacodynamic and pharmacokinetic profiles.

The specific compound, 5-bromo-4-methyl-3H-2-benzofuran-1-one, incorporates two key
substituents on the benzene ring: a bromine atom at the 5-position and a methyl group at the 4-
position. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to
enhance potency, modulate lipophilicity, and improve metabolic stability.[6] Bromo-substituted
benzofurans have demonstrated notable cytotoxicity in cancer cell lines.[6][7] The methyl group
can influence steric interactions and electronic properties, further modifying the molecule's
interaction with biological targets. This guide provides an in-depth examination of this
promising, yet underexplored, molecule.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental for
its application in research and development. The key identifiers and computed properties for 5-
bromo-4-methyl-3H-2-benzofuran-1-one are summarized below.[8]
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Property Value Source

5-bromo-4-methyl-3H-2-
IUPAC Name (8]
benzofuran-1-one

5-Bromo-4-
methylisobenzofuran-1(3H)-

Synonyms [8]
one, 5-Bromo-4-

methylphthalide

CAS Number 1255206-67-7 [8]
Molecular Formula CoH7BrO:z [8]
Molecular Weight 227.05 g/mol [8]
_ CC1=C(C=CC2=C1C0C2=0)
Canonical SMILES [8]
Br
IRAKZLQFUGTIGE-
INChl Key [8]
UHFFFAOYSA-N
Computed LogP 2.4 [8]
Hydrogen Bond Donors 0 [8]
Hydrogen Bond Acceptors 2 [8]

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its structure
allows for the prediction of key spectroscopic features essential for its identification and
characterization.[9]

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show distinct signals corresponding to the aromatic protons, the benzylic methylene protons,
and the methyl protons. The two aromatic protons will likely appear as doublets in the & 7.0-
8.0 ppm range, with coupling constants typical for ortho-protons. The methylene protons (-
CHz2-) of the lactone ring would present as a singlet around & 5.0-5.5 ppm. The methyl group
(-CHs) protons would appear as a sharp singlet further upfield, likely in the 6 2.2-2.6 ppm
region.
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e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum should display
nine unique carbon signals. The most downfield signal would correspond to the carbonyl
carbon of the lactone (& 165-175 ppm). The aromatic carbons would resonate in the  110-
150 ppm range, with the carbon attached to the bromine atom showing a characteristic shift.
The methylene carbon is expected around & 65-75 ppm, and the methyl carbon would be the
most upfield signal, typically & 15-25 ppm.

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band
corresponding to the C=0 stretch of the five-membered lactone ring, expected in the range
of 1760-1800 cm~1. Additional key bands would include C-O stretching for the lactone ether
bond (around 1000-1300 cm~?) and C-H stretching for the aromatic and aliphatic groups.

o Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for
the molecular ion peak (M*) due to the presence of a single bromine atom. There will be two
peaks of nearly equal intensity, one for the 7°Br isotope and one for the 81Br isotope, at m/z
226 and 228, respectively.

Synthesis and Mechanistic Insights

While a specific documented synthesis for 5-bromo-4-methyl-3H-2-benzofuran-1-one is not
readily available in peer-reviewed literature, a robust and logical synthetic route can be
proposed based on established methodologies for phthalide synthesis, particularly the
Sandmeyer reaction.[10][11] The proposed pathway starts from the commercially available p-
toluidine.

Proposed Synthetic Workflow

The multi-step synthesis involves bromination, nitration, reduction of the nitro group, a
Sandmeyer reaction to introduce a cyano group, hydrolysis to a carboxylic acid, and finally, a
reductive cyclization to form the lactone ring.
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Caption: Proposed synthetic workflow for 5-bromo-4-methyl-3H-2-benzofuran-1-one.

Detailed Experimental Protocol (Proposed)

This protocol is a predictive model based on analogous chemical transformations.[10][11][12]
Researchers should perform optimization studies for each step.

Step 1: Bromination of p-Toluidine
e Reaction: Electrophilic aromatic substitution to yield 2-bromo-4-methylaniline.
e Protocol:

o Dissolve p-toluidine in glacial acetic acid in a flask equipped with a dropping funnel and
stirrer.

o Cool the mixture in an ice bath to 0-5 °C.

o Add a solution of bromine in acetic acid dropwise while maintaining the temperature. The
ortho-position to the activating amino group is targeted.

o After the addition is complete, allow the reaction to stir at room temperature until TLC
analysis indicates the consumption of the starting material.

o Quench the reaction with a solution of sodium bisulfite to remove excess bromine, then
neutralize with a base (e.g., NaOH or NaHCOs) and extract the product with an organic
solvent (e.g., ethyl acetate).

o Purify the crude product by column chromatography or recrystallization.

o Causality: The amino group is a strong activating, ortho-, para-director. Since the para
position is blocked by the methyl group, bromination occurs at one of the ortho positions.
Acetic acid serves as a polar protic solvent that facilitates the reaction.

Step 2: Nitration of 2-Bromo-4-methylaniline

e Reaction: Electrophilic nitration to yield 2-bromo-4-methyl-5-nitroaniline.
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e Protocol:

(¢]

Slowly add 2-bromo-4-methylaniline to concentrated sulfuric acid at low temperature (0-5
°C).

o Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the
temperature does not exceed 10 °C. The nitro group is directed to the position ortho to the
amino group and meta to the bromo and methyl groups.

o Pour the reaction mixture onto crushed ice to precipitate the product.

o

Filter, wash with cold water until neutral, and dry the solid product.

o Causality: The powerful nitrating mixture is required to overcome the deactivating effect of
the protonated amino group (anilinium ion) present in the strong acid.

Step 3: Sandmeyer Reaction to Introduce a Cyano Group
o Reaction: Conversion of the amino group to a cyano group via a diazonium salt intermediate.

e Protocol:

(¢]

Suspend 2-bromo-4-methyl-5-nitroaniline in an aqueous solution of HBr or HCI.
o Cool to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

o In a separate flask, prepare a solution of cuprous cyanide (CuCN) and potassium cyanide
(KCN).

o Slowly add the cold diazonium salt solution to the cyanide solution.

o Warm the mixture gently (e.g., to 50-60 °C) to facilitate the evolution of nitrogen gas and
the formation of 2-bromo-4-methyl-5-nitrobenzonitrile.

o Extract the product and purify.

o Causality: The Sandmeyer reaction is a reliable method for introducing nucleophiles onto an
aromatic ring by replacing an amino group. The copper(l) catalyst is essential for the
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transformation.
Step 4: Hydrolysis of the Nitrile and Reduction of the Nitro Group

o Reaction: A one-pot or sequential reaction involving hydrolysis of the nitrile to a carboxylic
acid and reduction of the nitro group to an amine. A more direct route may involve
simultaneous reduction and cyclization from a different precursor. However, for a robust
synthesis, we consider a different precursor: 2-bromo-4-methylbenzoic acid, which can be
formylated and then reduced. A more plausible precursor is 2-bromo-4-methyl-5-
(hydroxymethyl)benzoic acid, which upon intramolecular esterification would yield the target.
A more common phthalide synthesis involves the reduction of a phthalic anhydride
derivative.[13] Let's pivot to a more established phthalide synthesis route.

Alternative and More Viable Synthetic Route

A more field-proven approach would start from 4-methylphthalic anhydride.
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Caption: A more viable synthetic route starting from 4-methylphthalic anhydride.

» Rationale: This route leverages more common and higher-yielding reactions for the synthesis
of the core phthalide structure and subsequent functionalization. The reduction of phthalic
anhydrides to phthalides is a well-established process.[13] The subsequent nitration,
reduction, and Sandmeyer bromination are standard aromatic functionalization techniques.
[10] This pathway provides a more trustworthy and self-validating system for synthesis.

Potential Applications in Drug Discovery

The true value of 5-bromo-4-methyl-3H-2-benzofuran-1-one lies in its potential as a scaffold for
developing new therapeutic agents. The broader class of benzofuran derivatives has been
extensively studied and shown to possess a wide range of biological activities.[4][5]
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Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of benzofuran derivatives.
[6][14]

e Mechanism of Action: The anticancer effects of benzofurans are often multi-faceted,
involving the induction of apoptosis, inhibition of key kinases, and disruption of cellular
signaling pathways.[14] For instance, certain bromo-substituted benzofurans have shown
selective inhibitory activity against specific kinases like Polo-like kinase 1 (PLK1), which is
crucial for cell cycle progression.[6]

» Role of Bromine: The bromine substituent at the 5-position is particularly significant. It
increases the molecule's lipophilicity, which can enhance cell membrane permeability.
Furthermore, bromine can act as a bioisostere for other groups and participate in halogen
bonding with protein targets, potentially increasing binding affinity and potency.[15] Studies
have shown that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit high
cytotoxicity.[7]

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9099631/
https://www.researchgate.net/publication/348006772_Synthesis_Anticancer_and_Antimicrobial_Evaluation_of_New_Benzofuran_Based_Derivatives_PI3K_inhibition_Quorum_Sensing_and_Molecular_Modeling_Study
https://www.researchgate.net/publication/348006772_Synthesis_Anticancer_and_Antimicrobial_Evaluation_of_New_Benzofuran_Based_Derivatives_PI3K_inhibition_Quorum_Sensing_and_Molecular_Modeling_Study
https://pmc.ncbi.nlm.nih.gov/articles/PMC9099631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3344444/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10888192/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Cancer Cell

5-Bromo-4-methyl-
3H-2-benzofuran-1-one

Binding (Halogen Bond)

Target Protein
(e.g., Kinase, PLK1)

C ]
Inhibition of
Signaling Pathway

l

Cell Cycle Arrest

Gnduction of Apoptosis)

Tumor Growth
Inhibition

Click to download full resolution via product page

Caption: Hypothetical mechanism of anticancer action for the title compound.

Antimicrobial and Anti-inflammatory Potential

Beyond oncology, benzofuran scaffolds have been incorporated into potent antimicrobial and

anti-inflammatory agents.[5][16]
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e Antimicrobial Action: Bromo-substituted benzofurans have been synthesized and evaluated
as potent antimicrobial agents against various bacterial and fungal strains.[16] The
mechanism often involves the disruption of microbial cell walls or the inhibition of essential
enzymes.

» Anti-inflammatory Effects: The core structure is also associated with the inhibition of
inflammatory pathways, such as the NF-kB signaling cascade, which plays a critical role in
the cellular response to inflammation.[4]

Conclusion and Future Directions

5-bromo-4-methyl-3H-2-benzofuran-1-one is a molecule of significant interest for medicinal
chemists and drug discovery professionals. Its structural features—the privileged
benzofuranone core, the potency-enhancing bromine atom, and the modulating methyl group—
position it as an attractive starting point for library synthesis and lead optimization. While this
guide has proposed a robust synthetic pathway, experimental validation and optimization are
crucial next steps. Future research should focus on the synthesis, in-depth spectroscopic
characterization, and comprehensive biological evaluation of this compound and its derivatives
against a panel of cancer cell lines, microbial strains, and inflammatory targets. The insights
gained will be invaluable in unlocking the therapeutic potential of this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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